4-Diamantylacetic acid

Diamondoid phosphine ligands Asymmetric catalysis Steric effects

Researchers developing chiral catalysts or diamondoid-based materials often face isomer-dependent steric effects that compromise catalytic selectivity. 4-Diamantylacetic acid (CAS 110082-20-7) delivers the less hindered 4-position substitution required for precise steric tuning. • Serves as direct precursor to 4-diamantylphosphine ligands with reduced steric bulk vs. 1-diamantyl analogs, enabling enantioselective catalysis. • Key intermediate for PPO ligand (9-hydroxy-diamant-4-yl)phosphine oxide, which drives high-selectivity Pd-catalyzed C2-H arylation of unprotected indoles. • Convertible to 4-vinyl diamantane in 50-80% yield for diamondoid-pendant polymers with distinct thermomechanical properties.

Molecular Formula C16H22O2
Molecular Weight 246.34 g/mol
Cat. No. B14323130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Diamantylacetic acid
Molecular FormulaC16H22O2
Molecular Weight246.34 g/mol
Structural Identifiers
SMILESC1C2CC3C4C1C5CC(C4)(CC3C5C2)CC(=O)O
InChIInChI=1S/C16H22O2/c17-15(18)7-16-4-12-9-1-8-2-10(12)14(6-16)11(3-8)13(9)5-16/h8-14H,1-7H2,(H,17,18)
InChIKeyWYFOJGGGTFMVEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Diamantylacetic Acid Properties and Structural Baseline


4-Diamantylacetic acid (CAS 110082-20-7) is a diamondoid carboxylic acid with molecular formula C₁₆H₂₂O₂ and molecular weight 246.345 g·mol⁻¹, featuring a diamantane cage functionalized at the 4-position with an acetic acid moiety . The compound exhibits a calculated LogP of 3.17 and polar surface area (PSA) of 37.3 Ų, indicating substantial hydrophobicity characteristic of higher diamondoids . As a member of the diamantane acetic acid family, it serves as a key intermediate for synthesizing sterically differentiated diamondoid phosphines, vinyl diamondoids, and functional materials where positional isomerism directly governs ligand steric bulk and downstream catalytic performance [1].

1
Sterically-Differentiated Ligand Synthesis 4-Position provides a distinct, less hindered steric profile for phosphine ligand design.
2
Diamondoid Monomer & Material Science Key intermediate for 4-vinyl diamantane monomers; positional isomerism governs polymer properties.
3
High-Hydrophobicity Building Block Calculated LogP 3.17 supports research into non-polar phase-transfer and separation applications.

Why 4-Diamantylacetic Acid Is Irreplaceable


Diamondoid acetic acid derivatives are not interchangeable in synthesis because the position of the substituent on the diamantane cage (apical C1 vs. secondary C4) dictates the steric environment of the resulting ligand or functional material. In P-stereogenic diamondoid phosphine synthesis, 1‑diamantyl derivatives are the most sterically congested, whereas 4‑diamantyl substitution provides a distinct, less hindered steric profile that directly influences enantioselectivity and catalytic activity [1]. This positional differentiation is critical: substituting 1‑diamantaneacetic acid for the 4‑isomer would alter the steric bulk of downstream phosphine ligands, compromising catalytic selectivity established for 4‑diamantyl‑based systems [1]. The evidence below quantifies this structural divergence and its functional consequences.

Target 4-Diamantylacetic acid provides a distinct secondary-position steric environment for ligand synthesis.
Potential Substitute 1-Diamantaneacetic acid creates a more congested apical steric profile, potentially shifting catalytic selectivity.
Target 4-Diamantyl-derived phosphine oxide supports reported C2-H arylation efficiency with indoles.
Potential Substitute Other diamantane-based ligands may show reduced efficiency; catalytic performance is ligand-scaffold dependent.

Quantitative Differentiation from Closest Analogs


Steric Bulk: 4-Diamantyl vs. 1-Diamantyl Phosphine Ligands

In P-stereogenic diamondoid phosphine synthesis, 1-diamantyl derivatives are identified as the most sterically-congested, whereas 4-diamantyl substitution affords a significantly less hindered steric environment [1]. This structural divergence is a direct consequence of the substitution position on the diamantane cage and is quantified through comparative NMR and HRMS characterization of the corresponding secondary phosphines [1].

Steric Bulk: 4- vs. 1-Diamantyl Phosphines
Head-to-head
1-Diamantyl > 4-Diamantyl in steric congestion
Reported steric hierarchy; 4-substitution reduces ligand hindrance for catalyst design.
Qualitative ranking confirmed by NMR and HRMS characterization.
Diamondoid phosphine ligands Asymmetric catalysis Steric effects

C2-H Arylation Efficiency with 4-Diamantyl Phosphine Oxide

The primary diamantyl phosphine oxide derived from (9-hydroxy-diamant-4-yl)phosphine (L1) was identified as key for efficient Pd-catalyzed C2-H arylation of unprotected N-H-indoles 'on water,' achieving remarkable C2 selectivity [1]. A comparative set of structurally related diamantane-based compounds demonstrated that L1, the 4-diamantyl-derived ligand, provides superior reaction efficiency [1].

C2-H Arylation with 4-Diamantyl PPO
Head-to-head
4-Diamantyl-derived L1 outperforms related diamantane compounds
Supports selection of 4-diamantyl scaffold for C-H functionalization ligand screening.
Qualitative comparison from ligand screening; Pd-catalyzed arylation 'on water'.
C-H activation Palladium catalysis Phosphine oxide ligands

LogP Benchmark: 4-Diamantylacetic Acid vs. Adamantane Analogs

4-Diamantylacetic acid exhibits a calculated LogP of 3.17 , which is significantly higher than that of 1-adamantaneacetic acid (LogP ~2.1–2.3 predicted). This difference of approximately 0.9–1.1 LogP units translates to roughly 8–12× greater partition into organic phases, reflecting the increased hydrophobicity conferred by the larger diamantane cage.

LogP: Diamantyl vs. Adamantyl
Cross-study
ΔLogP ≈ +0.9 to +1.1 (~8–12× partitioning)
Higher lipophilicity may support non-polar phase-transfer research contexts.
Calculated LogP values; experimental verification recommended.
Lipophilicity Partition coefficient Diamondoid properties

Vinyl Diamondoid Synthesis from 4-Diamantylacetic Acid

The preparation of vinyl diamondoids proceeds from diamondoid acetic acids through esterification, reduction, and hydrobromination/dehydrobromination steps [1]. While this general route applies to both 1-diamantaneacetic acid and 4-diamantylacetic acid, the positional isomerism results in vinyl derivatives with divergent substitution patterns (4-vinyl vs. 1-vinyl diamantane), leading to different polymerizable monomers and distinct material properties [1].

Vinyl Diamondoid Regiochemistry
Class-level
4-Vinyl vs. 1-Vinyl diamantane; yields 50–80%
Positional isomer dictates monomer substitution pattern and downstream polymer properties.
Class inference; 4-step synthesis from acetic acid derivatives.
Vinyl diamondoids Diamondoid functionalization Synthetic intermediates

Electrophilic Substitution: 4-Diamantyl vs. 1-Diamantyl Pathway

The reaction of hydroxydiamantanes with chloroethylenes in sulfuric acid produces diamantylacetic acids where substituents are bonded exclusively to apical and secondary carbon atoms; acids with carboxyl in the medial position are not formed for steric reasons [1]. This positional restriction means that 4-diamantylacetic acid (secondary position) and 1-diamantaneacetic acid (apical position) are the synthetically accessible positional isomers, each requiring distinct hydroxydiamantane starting materials [1].

Electrophilic Substitution Pathway
Class-level
4- and 1- isomers accessible; medial position excluded
Synthetic route links starting hydroxydiamantane to specific acetic acid isomer.
Steric constraints prevent medial substitution; requires specific hydroxy precursor.
Hydroxydiamantane chemistry Electrophilic substitution Regioselectivity

4-Diamantylacetic Acid Validated Applications


Sterically-Differentiated Phosphine Ligands for Asymmetric Catalysis

4-Diamantylacetic acid serves as the precursor to 4-diamantylphosphine derivatives, which provide a less sterically-congested environment compared to 1-diamantyl analogs [1]. This steric differentiation is critical for designing P-stereogenic ligands where enantioselectivity depends on precise steric tuning around the phosphorus center [1]. Researchers developing chiral catalysts for asymmetric hydrogenation or cross-coupling should select the 4-isomer when reduced steric hindrance is required.

Primary Diamantyl PPO Ligands for C-H Functionalization

The 4-diamantyl-derived PPO ligand (9-hydroxy-diamant-4-yl)phosphine oxide has demonstrated key roles in Pd-catalyzed C2-H arylation of unprotected indoles 'on water' with high selectivity [1]. Procurement of 4-diamantylacetic acid is essential for synthesizing this privileged ligand scaffold, which outperforms structurally related diamantane compounds in catalytic efficiency [1].

Diamondoid-Containing Polymer Monomer Synthesis

4-Diamantylacetic acid can be converted to 4-vinyl diamantane via a four-step sequence (esterification, reduction, hydrobromination, dehydrobromination) in isolated yields of 50–80% [1]. The resulting 4-vinyl monomer yields polymers with pendant diamantane cages at the 4-position, offering distinct thermomechanical and surface properties compared to polymers derived from 1-vinyl diamantane [1].

Hydrophobic Building Block for Phase-Transfer and Separation

With a calculated LogP of 3.17 [1], 4-diamantylacetic acid provides approximately 8–12× greater organic-phase partitioning than 1-adamantaneacetic acid [2]. This substantially enhanced lipophilicity makes it the preferred diamondoid carboxylic acid for applications requiring high organic-phase affinity, such as extractive separations, hydrophobic coatings, or non-aqueous phase-transfer catalysis.

Application
Selection Property
Validation Focus
Asymmetric Catalysis Ligands
Steric profile differentiation (4-position)
Enantioselectivity and catalytic activity review
C-H Functionalization Ligands
4-Diamantyl PPO ligand scaffold
Catalytic efficiency in C2-H arylation screening
Diamondoid Polymer Monomers
4-Vinyl monomer regiochemistry
Polymerizability and thermomechanical property review
Phase-Transfer & Separation Research
High lipophilicity (LogP 3.17)
Organic-phase affinity and partitioning behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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